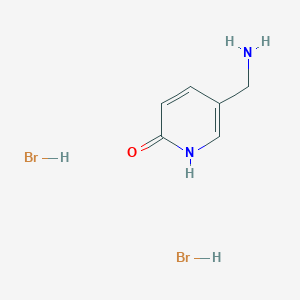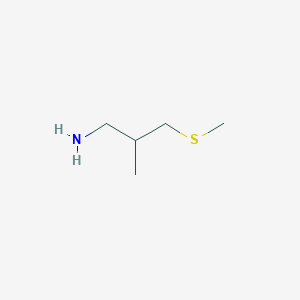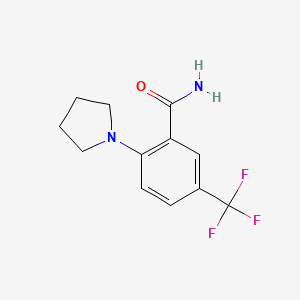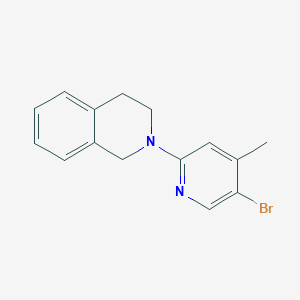
2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
The compound “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” is a chemical substance with the CAS Number: 1220027-70-2 . It has a molecular weight of 245.12 .
Molecular Structure Analysis
The molecular formula of “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” is C9H13BrN2O . The compound has a monoisotopic mass of 230.005463 Da .Physical And Chemical Properties Analysis
The compound “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” has a predicted boiling point of 360.8±42.0 °C and a predicted density of 1.555±0.06 g/cm3 . The compound is also predicted to have a pKa value of 14.50±0.10 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline serves as a versatile precursor in the synthesis of complex heterocycles, which are crucial in medicinal chemistry and material science. Research shows its application in synthesizing pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through radical cyclization, highlighting its role in creating structurally diverse molecules (Majumdar & Mukhopadhyay, 2003). Furthermore, it has been used to develop novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines with antimicrobial properties, showcasing its potential in contributing to new therapeutic agents (Zaki et al., 2019).
Advanced Materials Development
In the field of materials science, this compound's derivatives have been explored for their unique properties. For instance, research involving silylpyridines derived from bromopyridines, including structures similar to 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, has contributed to understanding intramolecular Si−N bonding phenomena, which is crucial for designing novel organometallic materials and catalysts (Riedmiller et al., 1998).
Anticancer Research
Compounds structurally related to 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline have been utilized in the synthesis of anticancer agents. For example, the preparation of Thymitaq, an anticancer drug, from related bromoquinolines showcases the compound's relevance in pharmaceutical synthesis (Malmgren et al., 2008). Moreover, structurally strained iridium(III) complexes involving similar compounds have shown exceptional potency as anticancer agents, indicating the potential of 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline derivatives in developing new chemotherapy drugs (Carrasco et al., 2020).
Organic Synthesis Methodologies
This compound is also instrumental in developing new organic synthesis methodologies. For instance, it has been used in Ugi reactions incorporating redox-neutral amine C-H functionalization steps, offering a novel approach to synthesize complex organic molecules efficiently (Zhu & Seidel, 2016). Such methodologies are valuable for synthesizing biologically active molecules and pharmaceuticals.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-11-8-15(17-9-14(11)16)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZHOFOLNZRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



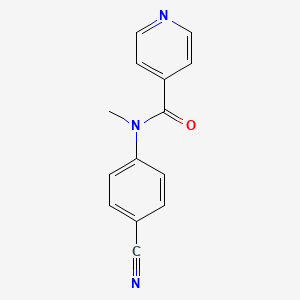
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
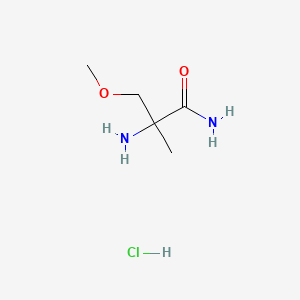
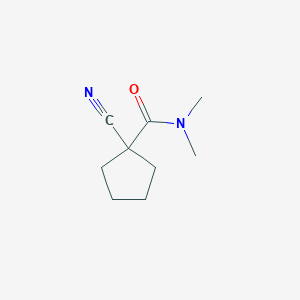


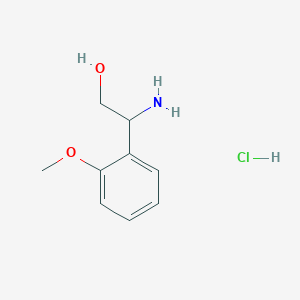
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
